molecular formula C4H6Br2O B3061101 2,3-Dibromobutanal CAS No. 50553-14-5

2,3-Dibromobutanal

Cat. No. B3061101
CAS RN: 50553-14-5
M. Wt: 229.9 g/mol
InChI Key: ZYIVEANXLDDGII-UHFFFAOYSA-N
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Description

2,3-Dibromobutanal is a chemical compound with the molecular formula C4H6Br2O . It is a dibrominated aldehyde that contains two bromine atoms attached to the third and fourth carbon atoms of the butanal backbone. The compound exists as a mixture of (±) and meso isomers .


Synthesis Analysis

The synthesis of 2,3-Dibromobutanal involves the bromination of butanal. One common method is the halogenation of butanal using bromine or hydrogen bromide . The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond in butanal, resulting in the formation of the dibrominated product .


Molecular Structure Analysis

CH3CH(Br)CH(Br)CHO 

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 103-108°C at 160 mmHg .
  • Density : 1.756 g/mL at 25°C .
  • Refractive Index : n20/D 1.5126 .

Safety And Hazards

  • Flash Point : 113°C (closed cup) .
  • Storage : Store as a combustible liquid .

Future Directions

: Sigma-Aldrich: 2,3-Dibromobutane

properties

IUPAC Name

2,3-dibromobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIVEANXLDDGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964775
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobutanal

CAS RN

50553-14-5
Record name Butanol, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Segall, EC Kimmel, DR Dohn, JE Casida - Mutation Research/Genetic …, 1985 - Elsevier
The mutagenicity of halopropenals for Salmonella typhimurium strain TA100 is as follows (revertants/nmole): 2-halopropenals [H 2 C = C(X)CHO], F = <0.6, Cl = 135, Br = 1140 and I = <…
Number of citations: 20 www.sciencedirect.com
BD Page - 1970 - open.library.ubc.ca
An investigation was undertaken to examine some of the factors which may affect the thermodynamic position of equilibrium for a number of cis-trans olefin pairs. The positions of …
Number of citations: 1 open.library.ubc.ca
DJ Maitland - Saturated Heterocycl. Chem., 1977
Number of citations: 3

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